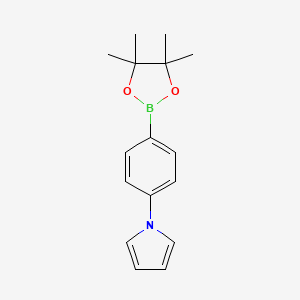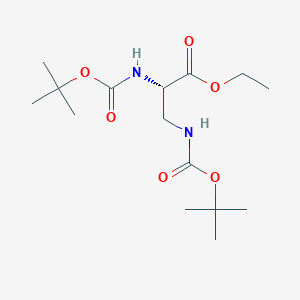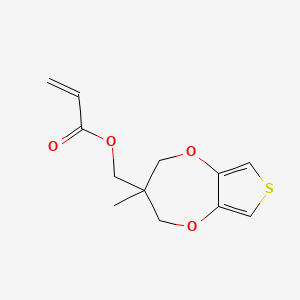
N2,N4-Bis(diisopropylphosphino)-6-phenyl-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2,N4-Bis(diisopropylphosphino)-6-phenyl-1,3,5-triazine-2,4-diamine, also known as BIPTPD, is a type of organophosphorus compound used in a variety of synthetic and medicinal applications. It is a colorless, odorless solid that is insoluble in water and has a melting point of 108-110°C. BIPTPD has been used in the synthesis of various organic compounds, as a ligand for catalytic reactions, and in the development of drugs and pharmaceuticals.
科学的研究の応用
BIPTPd has been used in a variety of scientific research applications. It has been used as a ligand for catalytic reactions, such as the Heck reaction, Suzuki-Miyaura coupling, and the Sonogashira coupling. It has also been used in the synthesis of various organic compounds, such as peptides, polymers, and small molecules. Additionally, BIPTPd has been used in the development of drugs and pharmaceuticals, including antibiotics, antifungals, and antivirals.
作用機序
BIPTPd functions as a ligand in catalytic reactions, binding to the metal center of a catalyst and facilitating the reaction. In the case of the Heck reaction, BIPTPd binds to the palladium catalyst, forming a complex that facilitates the reaction of an alkyl halide and an alkene. In the case of the Suzuki-Miyaura coupling, BIPTPd binds to the palladium catalyst, forming a complex that facilitates the reaction of an aryl halide and an organoboron compound. In the case of the Sonogashira coupling, BIPTPd binds to the palladium catalyst, forming a complex that facilitates the reaction of an aryl halide and an organotitanium compound.
Biochemical and Physiological Effects
BIPTPd has been used in the development of drugs and pharmaceuticals, and has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to have antibacterial, antifungal, and antiviral activity. It has also been shown to have anti-inflammatory effects, and has been used in the treatment of a variety of diseases, including cancer, diabetes, and Alzheimer’s disease.
実験室実験の利点と制限
BIPTPd has a number of advantages for lab experiments. It is a relatively inexpensive and readily available reagent, and is soluble in a variety of organic solvents. Additionally, it is relatively stable and can be stored at room temperature. However, it is also relatively toxic and should be handled with care.
将来の方向性
The potential applications of BIPTPd are numerous, and there are a variety of future directions for research. For example, further research could be conducted on its use as a ligand for catalytic reactions, as well as its use in the synthesis of various organic compounds. Additionally, further research could be conducted on its biochemical and physiological effects, as well as its potential applications in the development of drugs and pharmaceuticals. Additionally, further research could be conducted on its potential applications in the treatment of a variety of diseases.
合成法
BIPTPd can be synthesized through a two-step process. The first step involves the reaction of 6-phenyl-1,3,5-triazine-2,4-diamine with diisopropyl phosphite in the presence of a base, such as potassium carbonate. The second step involves the reaction of the resulting 6-phenyl-1,3,5-triazine-2,4-diamine-2-diisopropylphosphonate with diisopropyl amine in the presence of a base, such as potassium carbonate. The resulting product is N2,N4-Bis(diisopropylphosphino)-6-phenyl-1,3,5-triazine-2,4-diamine.
特性
IUPAC Name |
2-N,4-N-bis[di(propan-2-yl)phosphanyl]-6-phenyl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N5P2/c1-14(2)27(15(3)4)25-20-22-19(18-12-10-9-11-13-18)23-21(24-20)26-28(16(5)6)17(7)8/h9-17H,1-8H3,(H2,22,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDSNYNYYCQJMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(C(C)C)NC1=NC(=NC(=N1)C2=CC=CC=C2)NP(C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N5P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2,N4-Bis(diisopropylphosphino)-6-phenyl-1,3,5-triazine-2,4-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Amino-N-[3-(aminosulfonyl)phenyl]-4-hydroxy-benzenesulfonamide](/img/structure/B6318807.png)












